
8-allyl-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-allyl-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CAC-0982, is a novel compound that has gained attention in the scientific community due to its potential applications in drug development. The compound belongs to the class of chromene derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Chromene derivatives, including those similar to 8-allyl-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, have been synthesized through various methods, demonstrating the chemical versatility and interest in this class of compounds. For instance, the rapid synthesis of 4-oxo-4H-chromene-3-carboxylic acid, a related compound, has been optimized using commercially available starting materials, showcasing the synthetic interest in chromene derivatives for their potential applications in various fields (Zhu et al., 2014).
Crystal Structure Analysis
The structural analysis of chromene derivatives provides insight into their molecular conformation, which is crucial for understanding their chemical behavior and potential applications. For example, the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have been studied, revealing that these molecules are essentially planar and exhibit specific conformations that could influence their reactivity and interactions with biological targets (Gomes et al., 2015).
Biological Activity
Certain chromene derivatives have been evaluated for their antimicrobial activities, highlighting the potential of these compounds in medicinal chemistry. For instance, a study on new chromeno[3,4‐c]pyrrole‐3,4‐dione‐based N‐heterocycles demonstrated significant antimicrobial properties, suggesting the therapeutic potential of chromene derivatives (Azab et al., 2017).
Material Science Applications
Chromene derivatives have also found applications in material science, such as in the synthesis of aromatic polyamides with coumarin chromophores. These materials exhibit photosensitive properties, making them suitable for various applications in the field of materials science, including the development of novel polymers with specific light-responsive properties (Nechifor, 2009).
Chemical Reactivity and Applications
The reactivity of chromene derivatives in chemical synthesis has been explored, with studies demonstrating their utility in the formation of C-C bonds. For example, iron/zinc-co-catalyzed directed arylation and alkenylation of C(sp3)–H bonds with organoborates have been reported, indicating the potential of chromene derivatives in facilitating complex synthetic transformations (Ilies et al., 2017).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c1-2-5-12-6-3-7-13-10-16(19(23)24-17(12)13)18(22)21-15-9-4-8-14(20)11-15/h2-4,6-11H,1,5H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLDYSXCLVCKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide](/img/structure/B2654790.png)



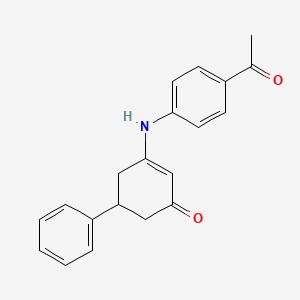
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide](/img/structure/B2654796.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2654799.png)
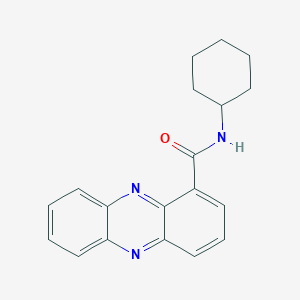
![N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B2654804.png)
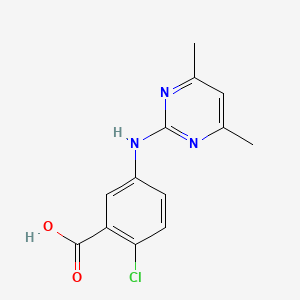
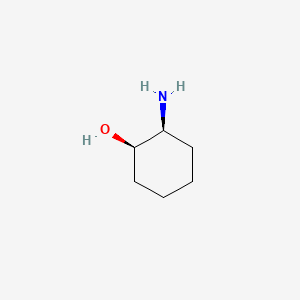
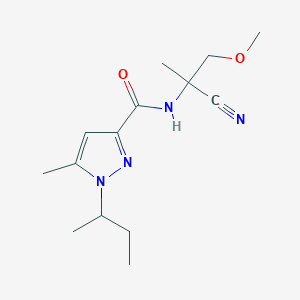
![1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2654813.png)